Aladapcin
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Overview
Description
Aladapcin, also known as 1,2-dihydro-2-oxoquinoline-4-carboxylic acid, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. Aladapcin is a heterocyclic compound that contains a quinoline ring structure and a carboxylic acid group.
Scientific Research Applications
Enzyme-Sensitive Nuclear-Targeted Drug Delivery System
In the realm of tumor treatment, Aladapcin has been mentioned in the context of a novel polymeric micelle used as an enzyme-sensitive nuclear-targeted dual-functional drug delivery vehicle. This system is designed to enhance the delivery and antitumor efficacy of 9-Nitro-20(S)-camptothecin (9-NC). The study elaborates on the creation of a drug delivery system that uses HA for active tumor targeting and the ALAL peptide for lysosomal escape and nuclear targeting of tumor cells. This innovative approach promises enhanced delivery and antitumor efficacy (Sun et al., 2020).
Application in Metabolic Disorders
Aladapcin, as α-lipoic acid (ALA), has shown promising results in attenuating insulin resistance and improving glucose metabolism in high-fat diet-fed mice. The study detailed how ALA positively influences various metabolic parameters, hinting at its potential in managing conditions such as non-alcoholic fatty liver disease (NAFLD) and maintaining glucose homeostasis (Yang et al., 2014).
properties
CAS RN |
114540-27-1 |
---|---|
Product Name |
Aladapcin |
Molecular Formula |
C13H25N5O5 |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
2-[2-[(2,6,7-triamino-7-oxoheptanoyl)amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23) |
InChI Key |
JPUODCQOVNYKMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |
synonyms |
aladapcin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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